molecular formula C9H7BClNO2 B6165688 (8-chloroquinolin-3-yl)boronic acid CAS No. 1370040-67-7

(8-chloroquinolin-3-yl)boronic acid

Cat. No.: B6165688
CAS No.: 1370040-67-7
M. Wt: 207.4
InChI Key:
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Description

(8-chloroquinolin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a quinoline ring system. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to be highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of (8-Chloroquinolin-3-yl)boronic acid is likely related to its role in the Suzuki–Miyaura coupling reaction. In this reaction, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst during the transmetalation step . This allows the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of organic compounds. The Suzuki–Miyaura coupling reaction, in which this compound plays a key role, is used to form carbon-carbon bonds, a fundamental process in organic synthesis . This reaction can lead to the production of a wide range of organic compounds, affecting various biochemical pathways depending on the specific compounds synthesized .

Pharmacokinetics

It’s worth noting that the properties of boronic acids and their derivatives can be influenced by various factors, including their stability and reactivity .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their specific structures and properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. The introduction of more stable moieties, such as boronic esters, has expanded the scope of boron chemistry . These compounds are usually bench stable, easy to purify, and often commercially available, making them attractive for chemical transformations .

Biochemical Analysis

Biochemical Properties

(8-Chloroquinolin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with enzymes that possess active sites containing diol groups, forming reversible covalent bonds with these sites. For instance, it has been shown to inhibit serine proteases by binding to the serine residue in the active site, thereby preventing substrate access . Additionally, this compound can interact with proteins and other biomolecules that have nucleophilic functional groups, such as hydroxyl or amino groups, further expanding its utility in biochemical assays .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to altered gene expression profiles in treated cells . Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes to metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with diol-containing molecules, such as sugars and nucleotides, which can lead to enzyme inhibition or activation . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time in laboratory settings are crucial for its application in research. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and persistent changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it can selectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can be metabolized by oxidative enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, it can affect metabolic flux by inhibiting key enzymes in metabolic pathways, thereby altering the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its localization .

Subcellular Localization

Within cells, this compound exhibits specific subcellular localization patterns. It can be directed to particular organelles or compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . The subcellular localization of this compound is critical for its activity and function in biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8-chloroquinolin-3-yl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction of 8-chloroquinoline with a boronic ester such as trimethyl borate under controlled conditions can yield the desired boronic acid .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale Suzuki–Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing palladium catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: (8-chloroquinolin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(8-chloroquinolin-3-yl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential in biological labeling and protein modification.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Comparison with Similar Compounds

  • Phenylboronic acid
  • (4-bromophenyl)boronic acid
  • (2-thienyl)boronic acid

Comparison: (8-chloroquinolin-3-yl)boronic acid is unique due to its quinoline ring system, which imparts distinct electronic properties and reactivity compared to simpler boronic acids like phenylboronic acid. This uniqueness makes it particularly valuable in specific synthetic and research applications .

Properties

IUPAC Name

(8-chloroquinolin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BClNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMJICZJZCFADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C(=CC=C2)Cl)N=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370040-67-7
Record name (8-chloroquinolin-3-yl)boronic acid
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